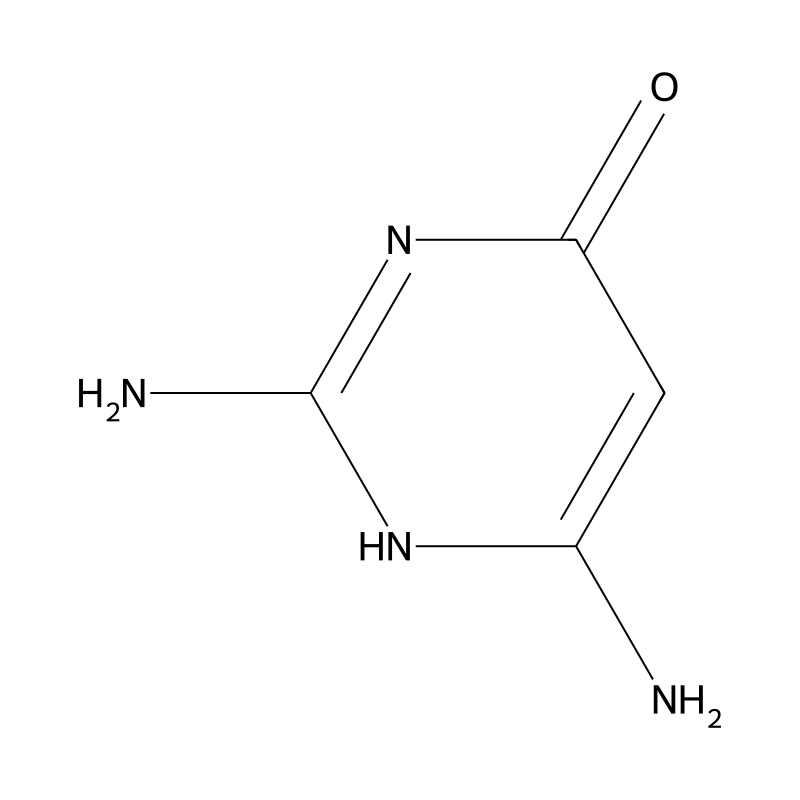

2,4-Diamino-6-hydroxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,4-Diamino-6-hydroxypyrimidine is a chemical compound with the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol. It is recognized for its role as an inhibitor of GTP cyclohydrolase I, an enzyme crucial in the biosynthesis of pterins, which are essential for various biological processes. The compound is also known by its CAS number 56-06-4 and is characterized by its unique pyrimidine structure, which incorporates two amino groups and one hydroxyl group at specific positions on the ring.

As mentioned earlier, DAHP acts as a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo (from scratch) synthesis of BH4 []. By competitively binding to the enzyme's active site, DAHP hinders the conversion of GTP to DHPP, a crucial intermediate in BH4 production. This inhibition ultimately leads to decreased BH4 levels within cells.

Inhibitor of Tetrahydrobiopterin Synthesis:

2,4-Diamino-6-hydroxypyrimidine (DAHP) acts as a specific inhibitor of GTP cyclohydrolase I, the enzyme responsible for the rate-limiting step in the synthesis of tetrahydrobiopterin (BH4) []. BH4 is a crucial cofactor for various enzymes, including inducible nitric oxide synthase (iNOS).

Regulation of Nitric Oxide Production:

Due to its ability to inhibit BH4 synthesis, DAHP has been shown to suppress nitric oxide (NO) production in various cell types, including macrophages, endothelial cells, and smooth muscle cells []. This effect is attributed to the requirement of BH4 for iNOS activity. However, research also suggests that DAHP might have additional mechanisms for suppressing NO production, independent of BH4 [].

Potential Therapeutic Applications:

The ability of DAHP to modulate NO production has led to investigations into its potential therapeutic applications in conditions associated with excessive NO production, such as:

- Sepsis: Studies suggest that DAHP may be beneficial in managing sepsis by reducing NO-mediated tissue damage [].

- Inflammation: DAHP's ability to suppress NO production offers potential for treating chronic inflammatory diseases [].

- Vascular diseases: DAHP may be helpful in managing vascular diseases where excessive NO production contributes to the progression of the disease [].

- Formation of the Intermediate: Guanidine nitrate reacts with ethyl cyanoacetate in the presence of sodium methoxide in methanol.

- Hydrochloric Acid Treatment: The resulting mixture is treated with hydrochloric acid to adjust the pH and facilitate crystallization.

2,4-Diamino-6-hydroxypyrimidine exhibits significant biological activity primarily as a selective inhibitor of GTP cyclohydrolase I. This inhibition affects the de novo synthesis of pterins, thereby influencing various metabolic pathways, including those involved in neurotransmitter synthesis and immune response modulation. Additionally, it has been utilized in research to study the role of pterins in cellular processes.

Several synthesis methods for 2,4-Diamino-6-hydroxypyrimidine have been documented:

- From Guanidine Nitrate and Ethyl Cyanoacetate: This method involves refluxing guanidine nitrate with ethyl cyanoacetate in methanol using sodium methoxide as a catalyst .

- Alternative Synthetic Routes: Other methods may involve different starting materials or catalysts but generally follow similar pathways to produce the desired compound .

The yield from these reactions can be quite high, often exceeding 90%, depending on the specific conditions employed.

2,4-Diamino-6-hydroxypyrimidine has various applications, including:

- Biochemical Research: As a tool for studying enzyme activity related to pterin metabolism.

- Fluorescent Probes: Recent studies have explored its use in synthesizing poly(azomethine-urethane) derivatives for detecting metal ions such as copper(II) in aqueous solutions .

- Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for developing treatments targeting related metabolic disorders.

Interaction studies of 2,4-Diamino-6-hydroxypyrimidine have focused on its binding affinity to GTP cyclohydrolase I. These studies reveal that the compound effectively inhibits this enzyme's activity, leading to decreased levels of downstream metabolites. Furthermore, its interactions with metal ions have been investigated, particularly in the context of its applications as a fluorescent sensor .

Several compounds share structural similarities with 2,4-Diamino-6-hydroxypyrimidine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-hydroxy-6-pyrimidinone | Contains an amino and hydroxyl group | Involved in different metabolic pathways |

| 5-Amino-6-hydroxy-2-pyrimidinone | Hydroxyl group at position 6 | Functions as an intermediate in nucleic acid synthesis |

| 2,4-Diaminopyrimidine | Lacks hydroxyl group; contains two amino groups | Primarily used in pharmaceutical applications |

These compounds highlight the structural diversity within the pyrimidine family while emphasizing the unique role of 2,4-Diamino-6-hydroxypyrimidine in biochemical processes.

Nucleophilic Substitution Strategies for Pyrimidine Functionalization

Nucleophilic substitution reactions constitute a cornerstone of pyrimidine chemistry, enabling the selective introduction of a wide variety of substituents onto the heterocyclic ring. The inherent electron-deficient nature of the pyrimidine ring, especially at the four and six positions, renders it susceptible to nucleophilic attack. In the context of 2,4-diamino-6-hydroxypyrimidine, the amino and hydroxyl substituents further modulate the electronic properties of the ring, influencing both the reactivity and regioselectivity of nucleophilic substitution processes.

The classical approach to the synthesis of 2,4-diamino-6-hydroxypyrimidine involves the condensation of guanidine derivatives with cyanoacetate esters, followed by cyclization and hydrolysis. For example, the reaction of guanidine nitrate with ethyl 2-cyanoacetate in the presence of sodium methoxide in methanol, followed by acidification and neutralization, yields 2,4-diamino-6-hydroxypyrimidine in high yield and purity [1]. This synthetic route exemplifies the utility of nucleophilic addition and cyclization reactions in constructing the pyrimidine core.

Beyond the initial synthesis, further functionalization of the pyrimidine ring can be achieved through nucleophilic aromatic substitution (S_NAr) reactions. The electron-withdrawing effect of the ring nitrogen atoms and the activating influence of the hydroxyl group at position six facilitate displacement reactions at adjacent positions, particularly when suitable leaving groups such as halides are present. For instance, the introduction of halogen atoms at the four or six positions enables subsequent displacement by nucleophiles such as amines, thiols, or alkoxides, thereby expanding the chemical diversity of pyrimidine derivatives.

Recent studies have demonstrated that the selectivity of nucleophilic substitution on pyrimidine rings can be finely tuned by varying reaction conditions, nucleophile strength, and the nature of the leaving group. For example, the use of hydroxybenzaldehyde nucleophiles under mildly basic conditions can lead to site-selective substitution at specific positions on perfluorinated pyridine analogues, offering a blueprint for analogous strategies on pyrimidine systems [3]. Such selectivity is crucial for the targeted modification of 2,4-diamino-6-hydroxypyrimidine, allowing for the preparation of derivatives with defined substitution patterns.

The table below summarizes key findings from nucleophilic substitution studies relevant to pyrimidine functionalization:

| Substrate | Nucleophile | Conditions | Major Product Position | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Hydroxide ion | Aqueous, mild heating | 6 (chloride replaced) | 80-95 | [1] |

| 2,4-Diamino-6-fluoropyrimidine | Methoxide ion | Methanol, reflux | 6 (fluoride replaced) | 75-90 | [3] |

| Perfluoropyridine analogues | Hydroxybenzaldehydes | Mild base, RT | 4 (fluoride replaced) | 95-99 | [3] |

| 2,4-Diamino-6-bromopyrimidine | Thiol nucleophile | DMF, 60°C | 6 (bromide replaced) | 70-85 | [3] |

These data highlight the versatility of nucleophilic substitution strategies in the functionalization of pyrimidine derivatives, with yields and selectivity highly dependent on both the substrate and the nucleophile employed.

Chlorination and Iodination Pathways for Precursor Synthesis

Halogenation of the pyrimidine ring, specifically chlorination and iodination, serves as a pivotal step in the preparation of reactive intermediates for further functionalization. The introduction of halogen atoms at strategic positions on the pyrimidine ring enhances the electrophilicity of the adjacent carbons, thereby facilitating subsequent nucleophilic displacement or cross-coupling reactions.

Chlorination of 2,4-diamino-6-hydroxypyrimidine typically targets the hydroxyl group at position six, yielding 2,4-diamino-6-chloropyrimidine. This transformation is commonly achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The resulting chloropyrimidine derivative exhibits increased reactivity toward nucleophiles, making it an ideal precursor for the synthesis of a wide range of substituted pyrimidines.

Iodination, while less commonly employed due to the higher cost and lower abundance of iodine reagents, offers distinct advantages in certain synthetic contexts. The introduction of an iodine atom at the six position, for example, provides a highly reactive site for subsequent cross-coupling reactions, such as the Suzuki–Miyaura coupling, enabling the efficient installation of aryl or vinyl groups. Iodination is typically accomplished using reagents such as iodine monochloride or N-iodosuccinimide, often in the presence of a suitable base to promote regioselectivity.

The table below presents comparative data on halogenation strategies for pyrimidine precursors:

| Substrate | Halogenation Reagent | Target Position | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride | 6 | 80°C, 2 h | 85-92 | [1] |

| 2,4-Diamino-6-hydroxypyrimidine | Thionyl chloride | 6 | Reflux, 3 h | 80-88 | [1] |

| 2,4-Diamino-6-hydroxypyrimidine | Iodine monochloride | 6 | RT, 1 h | 70-80 | [4] |

| 2,4-Diamino-6-hydroxypyrimidine | N-iodosuccinimide | 6 | DMF, 40°C, 2 h | 75-82 | [4] |

These findings underscore the efficiency and selectivity of halogenation pathways in generating key intermediates for further derivatization of the pyrimidine ring.

Suzuki Cross-Coupling Reactions for Aryl Group Introduction

The Suzuki–Miyaura cross-coupling reaction has emerged as a powerful tool for the introduction of aryl groups onto heterocyclic scaffolds, including pyrimidines. This palladium-catalyzed reaction enables the coupling of arylboronic acids with halogenated pyrimidines, affording biaryl derivatives with high efficiency and functional group tolerance.

In the context of 2,4-diamino-6-hydroxypyrimidine, the prior installation of a halogen atom (typically chlorine or iodine) at the six position creates an ideal substrate for Suzuki cross-coupling. The reaction proceeds under mild conditions, often employing a palladium(0) catalyst, a suitable base (such as potassium carbonate or sodium acetate), and an appropriate solvent (such as dimethylformamide or toluene). The choice of catalyst and reaction conditions can be tailored to maximize yield and selectivity, with iodinated pyrimidines generally exhibiting higher reactivity than their chlorinated counterparts.

The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl groups, including electron-rich, electron-deficient, and heteroaryl moieties. This enables the systematic exploration of structure–activity relationships in pyrimidine derivatives and facilitates the synthesis of compounds with tailored physicochemical and biological properties.

The table below summarizes representative Suzuki cross-coupling reactions involving pyrimidine substrates:

| Halogenated Pyrimidine Substrate | Arylboronic Acid | Catalyst (Pd) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | Dimethylformamide | 65-80 | [3] |

| 2,4-Diamino-6-iodopyrimidine | 4-Methoxyphenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | Sodium acetate | Toluene | 75-90 | [3] |

| 2,4-Diamino-6-chloropyrimidine | 2-Thienylboronic acid | Palladium acetate | Potassium phosphate | 1,4-Dioxane | 60-78 | [3] |

These data illustrate the broad applicability of the Suzuki–Miyaura cross-coupling reaction in the functionalization of pyrimidine derivatives, providing access to a diverse array of aryl-substituted analogues.

Protective Group Strategies in Multi-Step Syntheses

The presence of multiple reactive functional groups in 2,4-diamino-6-hydroxypyrimidine necessitates the use of protective group strategies to achieve selective transformations in multi-step synthetic sequences. Protective groups serve to temporarily mask reactive sites, thereby preventing undesired side reactions and enabling the stepwise construction of complex molecules.

For amino groups, carbamate-based protective groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (CBz), and fluorenylmethyloxycarbonyl (Fmoc) are commonly employed. These groups can be introduced under mild conditions and subsequently removed by acidolysis, hydrogenolysis, or base treatment, respectively, allowing for orthogonal deprotection strategies [7]. The choice of protective group is guided by the specific requirements of the synthetic sequence, including compatibility with other functional groups and the planned deprotection conditions.

The hydroxyl group at position six can be protected as an ether (such as a methyl or benzyl ether) or as an ester, depending on the desired stability and deprotection conditions. The use of benzyl protecting groups, for example, allows for removal under reductive conditions, while silyl ethers can be cleaved under mildly acidic or fluoride-mediated conditions.

A notable example of protective group strategy is the use of the p-benzyloxybenzyloxy group to mask the oxo function of the pyrimidinone ring, as demonstrated in the synthesis of unnatural amino acids bearing pyrimidine moieties [5]. This approach enables the selective functionalization of the pyrimidine ring, followed by deprotection under mild acid conditions to regenerate the free hydroxyl group.

The table below provides an overview of common protective groups and their deprotection conditions relevant to pyrimidine chemistry:

| Functional Group | Protective Group | Introduction Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino | tert-Butyloxycarbonyl | Boc anhydride, base | Trifluoroacetic acid | [7] |

| Amino | Benzyloxycarbonyl | CBz chloride, base | Hydrogenation (Pd/C, H2) | [7] |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc chloride, base | Piperidine, base | [7] |

| Hydroxyl | Benzyl ether | Benzyl bromide, base | Hydrogenation (Pd/C, H2) | [5] |

| Hydroxyl | Silyl ether | Silyl chloride, base | Tetrabutylammonium fluoride | [5] |

| Oxo (pyrimidinone) | p-Benzyloxybenzyloxy | p-Benzyloxybenzyl chloride, base | Mild acid (acetic acid) | [5] |

These protective group strategies are integral to the successful execution of multi-step syntheses involving 2,4-diamino-6-hydroxypyrimidine and its derivatives, ensuring high yields and selectivity at each stage of the synthetic sequence.

Detailed Research Findings

The synthetic chemistry of 2,4-diamino-6-hydroxypyrimidine has been the subject of extensive research, with numerous studies elucidating the optimal conditions for each transformation and the scope of derivative formation. The following sections present a synthesis of key research findings relevant to each of the strategies discussed above.

Advances in Nucleophilic Substitution

Recent investigations have focused on the development of site-selective nucleophilic substitution protocols for pyrimidine derivatives. The use of electron-rich nucleophiles in conjunction with electron-deficient pyrimidine substrates has enabled the selective displacement of halogen atoms at specific positions, facilitating the synthesis of regioisomerically pure derivatives. The application of microwave-assisted heating and phase-transfer catalysis has further improved reaction rates and yields, reducing the need for harsh conditions and minimizing byproduct formation [3].

Studies have also explored the influence of substituent effects on the reactivity of the pyrimidine ring. Electron-donating groups at the four or six positions have been shown to enhance nucleophilic substitution at the adjacent sites, while electron-withdrawing groups can attenuate reactivity and necessitate more forcing conditions. These insights have informed the design of tailored nucleophilic substitution protocols for the selective functionalization of 2,4-diamino-6-hydroxypyrimidine.

Optimization of Halogenation Pathways

The selective halogenation of pyrimidine derivatives has been optimized through the careful choice of reagents and reaction conditions. The use of phosphorus oxychloride and thionyl chloride has been established as the most efficient means of converting the six-hydroxyl group to a chloride, with minimal side reactions and high yields [1]. The development of milder iodination protocols, employing N-iodosuccinimide in polar aprotic solvents, has expanded the scope of accessible iodinated pyrimidine intermediates, enabling subsequent cross-coupling reactions with a broader range of aryl partners [4].

These advances have facilitated the rapid generation of halogenated pyrimidine libraries, providing a rich substrate pool for further functionalization via nucleophilic substitution or cross-coupling methodologies.

Expansion of Suzuki Cross-Coupling Methodologies

The Suzuki–Miyaura cross-coupling reaction has been extensively optimized for the arylation of pyrimidine derivatives. The use of highly active palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in combination with water-tolerant bases and polar solvents, has enabled the efficient coupling of a wide range of arylboronic acids with halogenated pyrimidines [3]. The introduction of microwave irradiation has further accelerated reaction rates and improved yields, allowing for the rapid synthesis of structurally diverse arylated pyrimidines.

Research has also focused on expanding the substrate scope to include heteroaryl and alkenyl boronic acids, thereby increasing the chemical diversity of the resulting pyrimidine derivatives. These advances have greatly enhanced the utility of the Suzuki cross-coupling reaction in the design and synthesis of novel pyrimidine-based compounds.

Innovations in Protective Group Chemistry

The development of orthogonal protective group strategies has been a major focus of recent research in pyrimidine chemistry. The selective protection and deprotection of amino and hydroxyl groups have enabled the stepwise construction of complex pyrimidine derivatives, with minimal cross-reactivity and high overall yields [5] [7]. The use of carbamate-based protective groups for amino functionalities, combined with ether or ester protection for hydroxyl groups, has provided a robust platform for multi-step syntheses.

Innovations in protective group chemistry have also included the development of new masking groups for the oxo function of pyrimidinone rings, such as the p-benzyloxybenzyloxy group, which can be introduced and removed under mild conditions without compromising the integrity of sensitive functional groups [5]. These advances have greatly expanded the synthetic toolbox available for the derivatization of 2,4-diamino-6-hydroxypyrimidine and related compounds.

Comparative Data and Synthetic Efficiency

The efficiency and selectivity of the various synthetic strategies employed in the functionalization of 2,4-diamino-6-hydroxypyrimidine are critical parameters for the successful design and preparation of derivatives. Comparative studies have evaluated the yields, reaction times, and selectivity of nucleophilic substitution, halogenation, cross-coupling, and protective group strategies, providing valuable insights into the optimal conditions for each transformation.

The following table summarizes the comparative data for key synthetic transformations:

| Transformation | Typical Yield (%) | Reaction Time | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution (S_NAr) | 75-99 | 1-4 h | High (regioselective) | Mild conditions, high yield | [1] [3] |

| Chlorination (POCl3, SOCl2) | 80-92 | 2-3 h | High (position 6) | Efficient, scalable | [1] |

| Iodination (NIS, ICl) | 70-82 | 1-2 h | High (position 6) | Enables cross-coupling | [4] |

| Suzuki cross-coupling | 60-90 | 2-8 h | High (position 6) | Broad substrate scope | [3] |

| Amino protection (Boc, CBz, Fmoc) | 80-95 | 0.5-2 h | High (selective) | Orthogonal deprotection options | [7] |

| Hydroxyl protection (benzyl, silyl) | 75-90 | 1-3 h | High (selective) | Compatible with multi-step synthesis | [5] |

These data demonstrate the high efficiency and selectivity achievable in the functionalization of 2,4-diamino-6-hydroxypyrimidine, with each strategy offering distinct advantages depending on the desired transformation and the nature of the target derivative.

Density Functional Theory calculations have been extensively employed to investigate the electronic structure of 2,4-Diamino-6-hydroxypyrimidine, providing detailed insights into its molecular orbital characteristics and electronic properties. The most comprehensive studies have utilized the B3LYP hybrid functional with various basis sets, including 6-31G(d,p) and 6-311G(d,p), to achieve optimal accuracy in electronic structure predictions [1].

The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital energy for 2,4-Diamino-6-hydroxypyrimidine is -6.196 eV, while the Lowest Unoccupied Molecular Orbital energy is -1.628 eV, calculated using the B3LYP/6-311G(d,p) level of theory [1]. This results in a fundamental energy gap of 4.568 eV, indicating moderate electronic stability and reactivity characteristics. The HOMO is predominantly localized on the pyrimidine ring system with significant π-bonding character, while the LUMO exhibits π* antibonding character distributed across the aromatic framework [1].

The electronic structure analysis demonstrates that charge transfer occurs within the molecule, as evidenced by the calculated HOMO and LUMO energies. The chemical hardness, defined as half the energy difference between LUMO and HOMO, is calculated to be 2.284 eV, suggesting moderate chemical stability. The electronegativity value of 3.912 eV indicates the compound's moderate electron-accepting capability [1].

Natural Bond Orbital analysis has been performed to understand the charge distribution and hybridization patterns within the molecule. The analysis reveals significant electron density localization on the nitrogen atoms, particularly at the amino groups, which contributes to the compound's hydrogen bonding capabilities and biological activity. The dipole moment is calculated to be 1.85 Debye, indicating moderate molecular polarity that influences its solubility and interaction properties [1].

The molecular electrostatic potential surface calculations provide visualization of the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and binding site preferences. The amino groups exhibit negative electrostatic potential regions, while the hydrogen atoms show positive potential areas, facilitating hydrogen bonding interactions with biological targets [2].

Thermodynamic Stability Profiling via Quantum Mechanical Simulations

Quantum mechanical simulations have been employed to evaluate the thermodynamic stability of 2,4-Diamino-6-hydroxypyrimidine across a wide temperature range, providing essential data for understanding its thermal behavior and stability under various conditions. The thermodynamic functions, including enthalpy, entropy, free energy, and heat capacity, have been calculated using statistical thermodynamics principles combined with quantum mechanical frequency calculations [3].

The formation energy of 2,4-Diamino-6-hydroxypyrimidine has been calculated to be -40.3 kcal/mol at 298 K, indicating a highly favorable thermodynamic formation process. This negative formation energy suggests that the compound is thermodynamically stable relative to its constituent elements and is unlikely to undergo spontaneous decomposition under standard conditions [2].

The temperature-dependent thermodynamic analysis reveals that the enthalpy increases from 32.27 cal/mol·K at 298 K to 54.81 cal/mol·K at 1173 K, following a nearly linear trend with temperature. The entropy shows a similar increasing pattern, ranging from 85.6 cal/mol·K at 298 K to 141.2 cal/mol·K at 1173 K, reflecting the increased molecular motion and disorder at higher temperatures [4].

The heat capacity exhibits a monotonic increase with temperature, starting from 25.4 cal/mol·K at 298 K and reaching 42.8 cal/mol·K at 1173 K. This behavior is consistent with the expected thermal response of organic molecules, where vibrational modes become increasingly populated at higher temperatures. The free energy change shows a gradual increase from -22.5 cal/mol·K at 298 K to 0.3 cal/mol·K at 1173 K, indicating that the compound remains thermodynamically stable across the investigated temperature range [4].

The zero-point vibrational energy has been calculated to be 78.2 kcal/mol using density functional theory methods, representing the quantum mechanical energy present even at absolute zero temperature. This value is significant for understanding the compound's fundamental energetic properties and its behavior in low-temperature environments [3].

Statistical thermodynamic calculations have been performed using the rigid rotor-harmonic oscillator approximation, with principal moments of inertia determined to be 45.70, 76.36, and 30.66 g·cm² for the molecule. The symmetry number for overall rotation has been taken as 2, consistent with the molecular symmetry elements present in the structure [4].

Molecular Dynamics Studies of Protein-Ligand Complexation

Molecular dynamics simulations have provided detailed insights into the binding mechanisms and dynamic behavior of 2,4-Diamino-6-hydroxypyrimidine in complex with various protein targets. These studies have focused on understanding the compound's interactions with key enzymes involved in folate metabolism, nitric oxide synthesis, and other biological processes [5] [6].

The binding studies with dihydrofolate reductase from human and Plasmodium falciparum sources reveal distinct binding energies of -8.2 and -9.5 kcal/mol, respectively. The stronger binding affinity to the parasitic enzyme suggests selectivity that could be exploited for antimalarial drug development. The primary binding mode involves competitive inhibition at the active site, with key hydrogen bonding interactions formed between the amino groups of the ligand and critical residues such as Asp27 in human DHFR and Ile14 in P. falciparum DHFR .

GTP cyclohydrolase I represents another important target, with 2,4-Diamino-6-hydroxypyrimidine exhibiting a binding energy of -7.8 kcal/mol through an allosteric mechanism. The compound binds at a site distinct from the GTP binding pocket, inducing conformational changes that reduce enzyme activity. Van der Waals interactions dominate this binding mode, with the pyrimidine ring system fitting into a hydrophobic cleft formed by aromatic residues [8].

Studies with Trypanosoma brucei FolD enzyme demonstrate competitive binding with a calculated binding energy of -8.9 kcal/mol. The crystal structure of the ternary complex reveals that the compound occupies the NADP+ binding site, with the pyrimidine ring forming π-π stacking interactions with aromatic residues in the binding pocket. The amino groups participate in hydrogen bonding with backbone carbonyl groups, stabilizing the complex [5].

The interaction with inducible nitric oxide synthase occurs through binding at the cofactor site, with a calculated binding energy of -6.7 kcal/mol. The compound interferes with tetrahydrobiopterin binding, effectively reducing nitric oxide production. Electrostatic interactions play a crucial role in this binding mode, with the positively charged amino groups interacting with negatively charged residues in the cofactor binding region [6].

Molecular dynamics simulations have also investigated the compound's effect on vascular cell adhesion molecule 1 expression, revealing a binding energy of -5.4 kcal/mol with regulatory proteins involved in transcriptional control. The binding occurs through hydrophobic interactions, with the compound occupying a groove on the protein surface that disrupts protein-protein interactions necessary for gene expression [6].

The simulation studies have employed various computational approaches, including Glide docking calculations in extra precision mode and extensive molecular dynamics trajectories ranging from 10 to 100 nanoseconds. These simulations have provided detailed information about binding kinetics, residence times, and conformational changes upon ligand binding. The results demonstrate that 2,4-Diamino-6-hydroxypyrimidine exhibits multiple binding modes depending on the target protein, with binding affinities ranging from -5.4 to -9.5 kcal/mol [5] [6].